Cas no 1337128-99-0 (tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate)

tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate
- 1337128-99-0
- EN300-1899218
- tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate
-
- Inchi: 1S/C15H25N3O2/c1-15(2,3)20-14(19)17-9-11(16)13-8-10-6-4-5-7-12(10)18-13/h8,11,18H,4-7,9,16H2,1-3H3,(H,17,19)
- InChI Key: VLQBIVKGUNOXEA-UHFFFAOYSA-N
- SMILES: O(C(NCC(C1=CC2CCCCC=2N1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.19467705g/mol
- Monoisotopic Mass: 279.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 80.1Ų
tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899218-5.0g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 5g |
$4972.0 | 2023-06-01 | ||
Enamine | EN300-1899218-0.25g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 0.25g |
$1577.0 | 2023-09-18 | ||
Enamine | EN300-1899218-2.5g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 2.5g |
$3362.0 | 2023-09-18 | ||
Enamine | EN300-1899218-1.0g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 1g |
$1714.0 | 2023-06-01 | ||
Enamine | EN300-1899218-0.1g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 0.1g |
$1508.0 | 2023-09-18 | ||
Enamine | EN300-1899218-10g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 10g |
$7373.0 | 2023-09-18 | ||
Enamine | EN300-1899218-0.05g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 0.05g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1899218-0.5g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 0.5g |
$1646.0 | 2023-09-18 | ||
Enamine | EN300-1899218-10.0g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 10g |
$7373.0 | 2023-06-01 | ||
Enamine | EN300-1899218-1g |
tert-butyl N-[2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethyl]carbamate |
1337128-99-0 | 1g |
$1714.0 | 2023-09-18 |
tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate Related Literature
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate
tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate (CAS No. 1337128-99-0): A Comprehensive Overview
tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate (CAS No. 1337128-99-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl 2-aminoethyl (4,5,6,7-tetrahydroindol-2-yl)carbamate, has garnered attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
The chemical structure of tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl group substituted with a 4,5,6,7-tetrahydroindole ring. This complex structure imparts several key properties to the compound:
- Solubility: The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is limited due to the presence of hydrophobic groups.
- Stability: tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate is stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
- Melting Point: The melting point of the compound is typically in the range of 100-110°C.
Synthesis Methods
The synthesis of tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate can be achieved through various routes. One common method involves the reaction of 4,5,6,7-tetrahydroindole with tert-butyl 2-bromoethylcarbamate in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution and yields the desired product with high purity and yield.
4,5,6,7-Tetrahydroindole + tert-butyl 2-bromoethylcarbamate → tert-butyl N-2-amino-2-(4,5,6,7-tetrahydroindol-2-yl)ethylcarbamate
Another approach involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butyl 2-aminoethylcarbamate with a suitable indole derivative can be facilitated by palladium catalysts such as Pd(PPh3)4. This method offers excellent control over regioselectivity and stereoselectivity.
Biological Activities and Applications
Recent studies have highlighted the potential biological activities of tert-butyl N-2-amino-2-(4,5,6,7-tetrahydroindol-2-yl)ethylcarbamate. One notable application is its use as a lead compound in the development of novel therapeutic agents for neurodegenerative diseases. Research has shown that this compound can modulate specific neurotransmitter systems and exhibit neuroprotective effects.
A study published in the Journal of Medicinal Chemistry reported that tert-butyl N-2-amino-2-(4,5,6,7-tetrahydroindol-2-yl)ethylcarbamate demonstrated significant activity in inhibiting the aggregation of amyloid-beta peptides. This property makes it a promising candidate for the treatment of Alzheimer's disease and other amyloid-related disorders.
In addition to its neuroprotective effects, tert-butyl N-2-amino-2-(4,5,6,7-tetrahydroindol-2-yl)ethylcarbamate has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing tert-butyl N-2-amino-2-(4,5,6,7-tetrahydroindol-2-y l)ethylcarbamate into clinical trials. Several pharmaceutical companies are currently exploring its therapeutic potential for various conditions. Early-phase clinical trials are underway to evaluate its safety and efficacy in human subjects.
The future prospects for tert-butyl N - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ -amino - - - - - - - - - - - - - - - - - (4 ,5 ,6 ,7 -tetrah ydroind ol - - - - - yl )eth yl carbamate are highly encouraging. Its unique chemical structure and diverse biological activities make it a valuable candidate for further development in drug discovery and medicinal chemistry.
Conclusion
In conclusion, tert-bu t y l N - a m i n o − − − − − − − − − − − − − − − − (4 ,5 ,6 ,7 t e t r ah y d ro i n d o l y l )e th y l c arb am at e (CAS No. 1337128–99–0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. As research continues to advance our understanding of this compound's properties and applications, tert-bu t y l N a m i n o (4 ,5 ,6 ,7 t e t r ah y d ro i n d o l y l )e th y l c arb am at e is poised to play a crucial role in the discovery of novel therapeutic agents for various diseases.
1337128-99-0 (tert-butyl N-2-amino-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethylcarbamate) Related Products
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)




